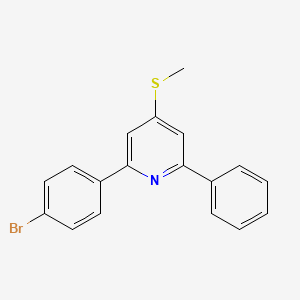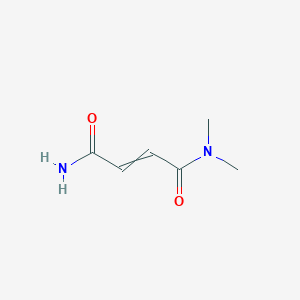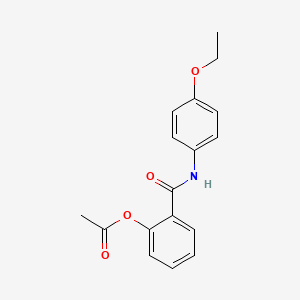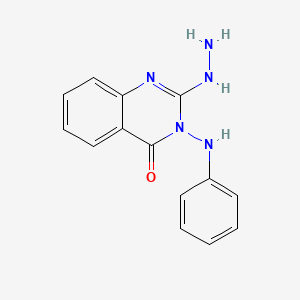![molecular formula C9H17N3O3 B14312681 Butanamide, 2-ethyl-N-[[[(methylamino)carbonyl]amino]carbonyl]- CAS No. 110135-99-4](/img/structure/B14312681.png)
Butanamide, 2-ethyl-N-[[[(methylamino)carbonyl]amino]carbonyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butanamide, 2-ethyl-N-[[[(methylamino)carbonyl]amino]carbonyl]- is a complex organic compound belonging to the class of amides Amides are characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Butanamide, 2-ethyl-N-[[[(methylamino)carbonyl]amino]carbonyl]- typically involves multiple steps:
Starting Materials: The synthesis begins with butanoic acid and ethylamine as primary reactants.
Formation of Intermediate: Butanoic acid reacts with ethylamine to form 2-ethylbutanamide.
Carbamoylation: The intermediate is then subjected to carbamoylation using methyl isocyanate, resulting in the formation of the final compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Processing: Utilizing large reactors where the reactants are combined under controlled temperatures and pressures.
Continuous Flow Systems: For higher efficiency and consistency, continuous flow systems can be employed, allowing for the constant addition of reactants and removal of products.
Analyse Des Réactions Chimiques
Types of Reactions
Butanamide, 2-ethyl-N-[[[(methylamino)carbonyl]amino]carbonyl]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: Nucleophilic substitution reactions can replace functional groups within the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reducing Agents: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are effective for reduction.
Substitution Reagents: Halogenating agents like thionyl chloride (SOCl₂) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology
In biological research, Butanamide, 2-ethyl-N-[[[(methylamino)carbonyl]amino]carbonyl]- can be used to study enzyme interactions and protein modifications due to its amide functionality.
Medicine
Medically, this compound may serve as a precursor for developing pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry
Industrially, it can be utilized in the production of polymers and resins, where its stability and reactivity are advantageous.
Mécanisme D'action
The mechanism by which Butanamide, 2-ethyl-N-[[[(methylamino)carbonyl]amino]carbonyl]- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The amide group can form hydrogen bonds and other interactions, influencing the activity of these targets. Pathways involved may include signal transduction and metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Acetamide: A simpler amide with a single carbonyl group.
Propionamide: Similar structure but with a shorter carbon chain.
Benzamide: Contains a benzene ring, offering different reactivity.
Propriétés
Numéro CAS |
110135-99-4 |
|---|---|
Formule moléculaire |
C9H17N3O3 |
Poids moléculaire |
215.25 g/mol |
Nom IUPAC |
2-ethyl-N-(methylcarbamoylcarbamoyl)butanamide |
InChI |
InChI=1S/C9H17N3O3/c1-4-6(5-2)7(13)11-9(15)12-8(14)10-3/h6H,4-5H2,1-3H3,(H3,10,11,12,13,14,15) |
Clé InChI |
TXOVTEXZGLEGTQ-UHFFFAOYSA-N |
SMILES canonique |
CCC(CC)C(=O)NC(=O)NC(=O)NC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


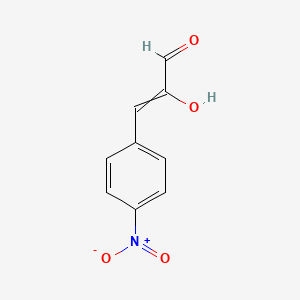
![N,N-Dimethyl-4-[13-(pyren-1-YL)tridecyl]aniline](/img/structure/B14312609.png)
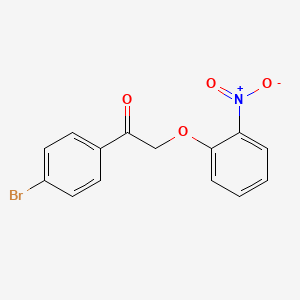

![{1-[(2-Aminophenyl)sulfanyl]-3-phenylprop-2-en-1-yl}propanedinitrile](/img/structure/B14312629.png)
![2-[1-(Benzenesulfonyl)ethenyl]oxirane](/img/structure/B14312635.png)
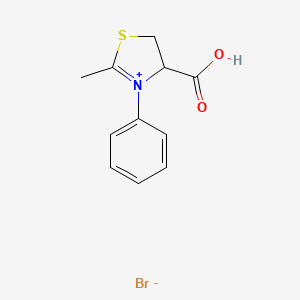
![Ethyl 7-[2-(3-oxooct-1-en-1-yl)-1H-pyrrol-1-yl]heptanoate](/img/structure/B14312643.png)
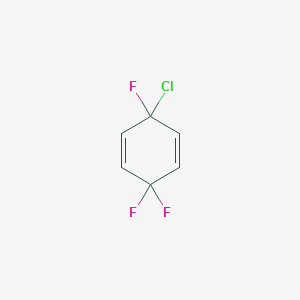
![1,1'-[(2,2-Dimethylpropane-1,3-diyl)bis(oxy)]bis(4-isocyanatobenzene)](/img/structure/B14312660.png)
